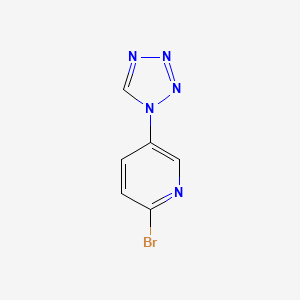

2-Bromo-5-(tetrazol-1-yl)pyridine

Description

2-Bromo-5-(tetrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 2 and a tetrazole ring at position 5. This compound has a molecular formula of C₇H₆BrN₅, molecular weight 240.06 g/mol, and is synthesized via azide-mediated cyclization followed by methylation . Its structure is confirmed by X-ray crystallography using SHELX programs, highlighting its stability and well-defined geometry .

Properties

Molecular Formula |

C6H4BrN5 |

|---|---|

Molecular Weight |

226.03 g/mol |

IUPAC Name |

2-bromo-5-(tetrazol-1-yl)pyridine |

InChI |

InChI=1S/C6H4BrN5/c7-6-2-1-5(3-8-6)12-4-9-10-11-12/h1-4H |

InChI Key |

XMHCMBMQIJGRCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1N2C=NN=N2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

Positional Isomerism and Reactivity

- Bromo Substituent Position : In 5-bromo-2-tetrazolylpyridine (), the bromine at C5 and tetrazole at C2 create distinct electronic effects compared to the target compound (bromo at C2, tetrazole at C5). Bromine’s position influences cross-coupling reactivity; C2-bromo derivatives are more reactive in Suzuki-Miyaura reactions due to proximity to the pyridine nitrogen .

- Tetrazole vs. Oxazole/Triazole : Tetrazoles (pKa ~4.9) are stronger electron-withdrawing groups than oxazoles (pKa ~0.3), enhancing electrophilic substitution rates in the pyridine ring. Triazolo-pyridines () exhibit fused-ring stability but reduced solubility .

Crystallographic and Stability Insights

- SHELX-refined structures () confirm the planar geometry of tetrazole-pyridine derivatives, critical for drug design (e.g., antibiotic binding ).

- Crystalline solids (e.g., ) offer better handling and characterization compared to oils () .

Functional Group Impact

- Fluorinated Groups : The trifluoromethyl group in ’s compound enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.